1,4-Bis(7-chloroquinolin-4-yl)piperazine
Overview
Description
1,4-Bis(7-chloroquinolin-4-yl)piperazine is an organic compound with the molecular formula C22H18Cl2N4. It is a solid, typically appearing as yellow crystals. This compound is characterized by its unique structure, which includes two quinoline rings and a piperazine ring, with chlorine atoms attached to the quinoline rings. It is known for its strong antibacterial and antiviral properties, as well as its potential antitumor activity .
Mechanism of Action
Target of Action
1,4-Bis(7-chloroquinolin-4-yl)piperazine is a complex organic compound with potential antimicrobial and antiviral activities . .
Result of Action
Its potential antimicrobial and antiviral activities suggest that it may interfere with the life cycle of microorganisms or viruses, thereby inhibiting their growth or replication .
Preparation Methods
The synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine can be achieved through various methods. One common synthetic route involves the reaction of 7-chloroquinoline with 1,4-diaminopiperazine. The reaction typically takes place under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4-Bis(7-chloroquinolin-4-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, typically involving the reduction of the quinoline rings.
Substitution: The chlorine atoms on the quinoline rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used[3][3].
Scientific Research Applications
1,4-Bis(7-chloroquinolin-4-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses and as a starting material for the synthesis of other compounds.
Biology: The compound’s antibacterial and antiviral properties make it a valuable tool in biological research, particularly in studies involving infectious diseases.
Medicine: Its potential antitumor activity has led to research into its use as a therapeutic agent for cancer treatment.
Comparison with Similar Compounds
1,4-Bis(7-chloroquinolin-4-yl)piperazine can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group added to the quinoline ring.
Piperaquine: A compound with a similar piperazine core but different quinoline substituents.
The uniqueness of this compound lies in its dual quinoline structure and the presence of chlorine atoms, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4/c23-15-1-3-17-19(13-15)25-7-5-21(17)27-9-11-28(12-10-27)22-6-8-26-20-14-16(24)2-4-18(20)22/h1-8,13-14H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMHXIXQAIQGTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=C5C=CC(=CC5=NC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359856 | |
Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31502-87-1 | |
Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-BIS(7-CHLOROQUINOLIN-4-YL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D355AT4JYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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